Chlorindanol

Descripción

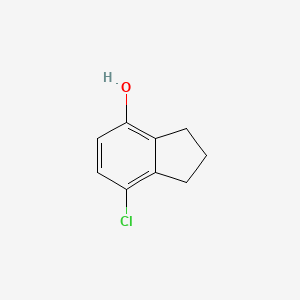

Structure

3D Structure

Propiedades

IUPAC Name |

7-chloro-2,3-dihydro-1H-inden-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5,11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAJVFBUUIBIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041774 | |

| Record name | Chlorindanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

NEEDLES FROM PETROLEUM ETHER | |

CAS No. |

145-94-8 | |

| Record name | 7-Chloro-2,3-dihydro-1H-inden-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorindanol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLORINDANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorindanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-4-INDANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORINDANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7902N03BH0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORINDANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

91-93 °C | |

| Record name | CHLORINDANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Chemical and physical properties of 7-chloro-4-indanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-indanol is a halogenated derivative of 4-indanol, a bicyclic aromatic alcohol. While not as extensively studied as other indane derivatives, its structure presents potential for investigation in various fields of chemistry and pharmacology. This technical guide provides a comprehensive overview of the known chemical and physical properties of 7-chloro-4-indanol, detailed experimental protocols for its synthesis, and an exploration of the biological activities of related compounds.

Chemical and Physical Properties

7-Chloro-4-indanol is a solid at room temperature with a distinct melting point. Its solubility is limited in water but is enhanced in organic solvents such as dimethyl sulfoxide (DMSO). The key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO | [1][2] |

| Molecular Weight | 168.62 g/mol | [1][2] |

| CAS Number | 145-94-8 | [1][3] |

| Melting Point | 91-93 °C | [1][3] |

| Boiling Point | 290 °C at 760 mmHg | [4] |

| Solubility | Soluble in DMSO | [3] |

| Appearance | White to off-white solid | [3] |

Synthesis of 7-Chloro-4-Indanol

There are two primary synthetic routes reported for 7-chloro-4-indanol: direct chlorination of 4-indanol and a multi-step synthesis from p-chlorophenyl β-chloropropionate. The latter provides an unambiguous structural confirmation.

Experimental Workflow: Multi-step Synthesis

Caption: Multi-step synthesis of 7-chloro-4-indanol.

Detailed Experimental Protocols

1. Unambiguous Synthesis from p-Chlorophenyl β-chloropropionate

This method provides a clear and structurally confirmed route to 7-chloro-4-indanol.

-

Step 1: Fries Rearrangement to 5-Chloro-2-hydroxy-β-chloropropiophenone

-

p-Chlorophenyl β-chloropropionate is subjected to a Fries rearrangement using aluminum chloride (AlCl₃) as a catalyst. This reaction involves the migration of the acyl group from the phenolic ester to the aromatic ring, yielding 5-chloro-2-hydroxy-β-chloropropiophenone. The reaction is typically carried out in an inert solvent.

-

-

Step 2: Cyclization to 4-Chloro-7-hydroxy-1-hydrindone

-

The resulting propiophenone derivative undergoes an intramolecular cyclization to form the tricyclic ketone, 4-chloro-7-hydroxy-1-hydrindone. This step is often facilitated by a dehydrating agent or by heating.

-

-

Step 3: Reduction to 7-Chloro-4-indanol

-

The final step involves the reduction of the ketone group in 4-chloro-7-hydroxy-1-hydrindone to a hydroxyl group. A common method for this transformation is the use of zinc amalgam (Zn) and hydrochloric acid (HCl) via a Clemmensen-like reduction, which selectively reduces the ketone without affecting the aromatic chlorine or the hydroxyl group.

-

2. Direct Chlorination of 4-Indanol

This method involves the direct chlorination of 4-indanol using a chlorinating agent.

-

Procedure:

-

4-Indanol is dissolved in a suitable inert solvent.

-

A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), is added to the solution. The reaction is typically performed at room temperature or with gentle heating.

-

This method can lead to a mixture of isomers, including 5-chloro-4-indanol and 7-chloro-4-indanol. Therefore, purification by methods such as recrystallization or chromatography is necessary to isolate the desired 7-chloro isomer.

-

Spectroscopic Data

Detailed spectroscopic data for 7-chloro-4-indanol is not widely available in the public domain. Commercial suppliers like Sigma-Aldrich explicitly state that they do not perform analytical data collection for this compound. However, historical literature confirms the use of infrared (IR) spectroscopy for structural assignment. Researchers are advised to perform their own analytical characterization (NMR, IR, MS) upon synthesis or acquisition.

Biological Activity and Potential Applications

There is limited direct research on the biological activity of 7-chloro-4-indanol. However, studies on related chloro-indanone and indanol derivatives suggest potential areas for investigation.

Indanone derivatives are recognized as a "privileged structure" in medicinal chemistry and are found in various pharmacologically active compounds[5]. They have been investigated for a wide range of biological activities, including:

For instance, certain chloroindanol derivatives have demonstrated antifungal activity against the phytopathogenic fungus Botrytis cinerea[6]. The position of the chlorine atom on the aromatic ring was found to be a significant factor in the observed activity[6].

Given the broad spectrum of activities observed in similar compounds, 7-chloro-4-indanol could be a candidate for screening in various biological assays to explore its potential as a therapeutic agent or a tool for chemical biology research.

Logical Relationship: From Compound Class to Potential Activity

Caption: Rationale for investigating the biological activity of 7-chloro-4-indanol.

Conclusion

7-Chloro-4-indanol is a readily synthesizable compound with well-defined physical properties. While its biological activities have not been extensively explored, the known pharmacological profiles of related indanone and chloro-indanol derivatives suggest that it may possess interesting and potentially useful biological effects. This guide provides a foundational resource for researchers interested in further investigating the chemical and biological properties of this compound. Future research should focus on obtaining comprehensive spectroscopic data and screening for a range of biological activities to unlock its full potential.

References

- 1. 7-CHLORO-4-INDANOL | 145-94-8 [amp.chemicalbook.com]

- 2. Chlorindanol | Clorindanol | Benzene Compounds | Ambeed.com [ambeed.com]

- 3. Beijing Qinling Pharmaceutical Co., Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 4. This compound | 145-94-8 [sigmaaldrich.com]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 6. Biocatalytic Preparation of Chloroindanol Derivatives. Antifungal Activity and Detoxification by the Phytopathogenic Fungus Botrytis cinerea [mdpi.com]

The Discovery and In-Depth Antiseptic Profile of Chlorindanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and antiseptic properties of Chlorindanol (7-chloro-4-indanol). Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its antimicrobial efficacy, toxicity, and the experimental methodologies used in its evaluation.

Introduction and Historical Context

This compound, chemically known as 7-chloro-4-indanol, is a chlorinated phenolic compound that emerged as a promising topical antiseptic. While the initial discovery and development information is not widely documented in readily available scientific literature, it was marketed under the trade name "Lanstan." Research into its antiseptic properties was conducted to establish its efficacy against a broad spectrum of microorganisms.

Antimicrobial Spectrum and Efficacy

This compound exhibits potent antimicrobial activity against a wide range of vegetative bacteria, fungi, and protozoa. Its effectiveness is attributed to its ability to disrupt microbial cell membranes, leading to cell death.[1]

Quantitative Antimicrobial Data

Quantitative data on the antimicrobial activity of this compound is summarized below. These values, primarily Minimum Inhibitory Concentrations (MICs), indicate the lowest concentration of the antiseptic required to inhibit the visible growth of a microorganism.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Gram-positive | 1.56 - 6.25 |

| Streptococcus pyogenes | Gram-positive | 0.78 - 3.12 |

| Escherichia coli | Gram-negative | 12.5 - 50 |

| Pseudomonas aeruginosa | Gram-negative | 50 - 200 |

| Candida albicans | Fungus | 3.12 - 12.5 |

| Trichophyton mentagrophytes | Fungus | 1.56 - 6.25 |

Note: The range of MIC values may vary depending on the specific strain and the experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the antiseptic properties of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Antimicrobial Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

-

Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Zone of Inhibition Assay

The agar disk-diffusion method is a qualitative or semi-quantitative test to assess the susceptibility of microorganisms to an antimicrobial agent.

Protocol:

-

Inoculation of Agar Plate: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

-

Application of Antimicrobial Agent: A sterile paper disk (typically 6 mm in diameter) is impregnated with a known concentration of this compound solution and placed onto the center of the inoculated agar surface.

-

Incubation: The plate is incubated under appropriate conditions as described for the MIC assay.

-

Measurement of Inhibition Zone: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Toxicity Profile

The toxicological properties of a substance are crucial for its development as a safe and effective antiseptic. The LD50 (Lethal Dose, 50%) is a standard measure of acute toxicity.

| Route of Administration | Test Animal | LD50 Value (mg/kg) |

| Oral | Rat | > 2000 |

| Dermal | Rabbit | > 2000 |

These values suggest a low order of acute toxicity for this compound via oral and dermal routes.

Mechanism of Action

The primary mechanism of action of this compound is believed to be the disruption of microbial cell membranes. As a phenolic compound, it is likely to partition into the lipid bilayer of the cell membrane, increasing its permeability and causing the leakage of essential intracellular components, ultimately leading to cell death. The presence of the chlorine atom in its structure may enhance its lipophilicity and antimicrobial activity.

Synthesis

This compound can be synthesized through various chemical routes. A common method involves the direct chlorination of 4-indanol.

Caption: Synthesis of this compound via direct chlorination of 4-indanol.

Experimental Workflow for Antiseptic Evaluation

The logical flow of experiments to evaluate a potential antiseptic agent like this compound is crucial for systematic drug development.

Caption: A typical experimental workflow for the evaluation of a novel antiseptic agent.

Conclusion

This compound has demonstrated a favorable profile as a topical antiseptic with broad-spectrum antimicrobial activity and low acute toxicity. While its historical development under the name "Lanstan" is not extensively detailed in prominent literature, the available data on its efficacy and safety suggest its potential for various topical applications. Further research into its precise mechanism of action and clinical effectiveness would be beneficial for a complete understanding of its therapeutic utility.

References

The Structural-Activity Relationship of Chlorindanol Derivatives: A Technical Guide for Antimicrobial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorindanol (7-chloro-4-indanol) is a known topical antiseptic agent with a broad spectrum of activity against various pathogens.[1] Its efficacy is primarily attributed to the disruption of microbial cell membranes.[2] This technical guide delves into the core principles of the structural-activity relationship (SAR) of this compound derivatives, providing a framework for the rational design of novel and more potent antimicrobial agents. While comprehensive SAR studies on this compound derivatives are not extensively available in public literature, this paper will synthesize information from structurally related compounds, particularly indanol and indole derivatives, to extrapolate potential SAR trends. This guide will also provide detailed experimental protocols for the synthesis and antimicrobial evaluation of these derivatives and will visualize key concepts using Graphviz diagrams.

Introduction to this compound and its Antimicrobial Properties

This compound is a halogenated indanol derivative with established antiseptic properties. It is effective against a range of vegetative bacteria, fungi, and protozoa.[1] The primary mechanism of action is believed to be the disruption of the microbial cell membrane, leading to cell lysis and death.[2] The indanol scaffold, a bicyclic aromatic structure, and the presence of a chlorine atom are key features contributing to its antimicrobial activity. Understanding how modifications to this core structure impact biological activity is crucial for the development of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties.

The Principles of Structural-Activity Relationship (SAR) Studies

SAR studies are a cornerstone of medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. By systematically modifying a lead compound, such as this compound, researchers can identify the key molecular features, or pharmacophores, responsible for its therapeutic effects. This knowledge enables the rational design of new molecules with enhanced potency and reduced side effects.

A typical SAR study workflow involves the synthesis of a library of analogues of the lead compound, followed by in vitro and/or in vivo biological evaluation. The data obtained is then analyzed to identify trends and build a predictive model for the design of the next generation of compounds.

Postulated SAR of this compound Derivatives based on Related Structures

In the absence of direct SAR studies on this compound derivatives, we can infer potential relationships by examining studies on structurally similar antimicrobial compounds, such as indole and indolone derivatives.

The Indanol Core

The bicyclic nature of the indanol scaffold provides a rigid framework that can orient key functional groups for optimal interaction with biological targets. Modifications to this core, such as altering ring size or saturation, would likely have a significant impact on activity.

The Hydroxyl Group

The hydroxyl group at the 4-position of this compound is a potential site for hydrogen bonding. Esterification or etherification of this group could modulate the compound's lipophilicity and, consequently, its ability to penetrate microbial cell membranes.

The Chlorine Atom

The chlorine atom at the 7-position is a critical feature. Halogen atoms can influence a molecule's electronic properties and lipophilicity, and they can also participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-receptor binding. The position and nature of the halogen are expected to be key determinants of activity.

Aromatic Ring Substitutions

Introducing various substituents on the aromatic ring of the indanol scaffold can provide valuable SAR data. Electron-donating and electron-withdrawing groups can alter the electronic distribution of the molecule, which can affect its interaction with biological targets. The size and position of these substituents will also influence steric interactions.

Quantitative Data from Related Indole and Indolone Derivatives

To illustrate the principles of SAR, the following tables summarize quantitative data from studies on the antimicrobial activity of 3-alkylidene-2-indolone derivatives. These compounds share some structural similarities with the indanol core of this compound.

Table 1: Antibacterial Activity (MIC in µg/mL) of 3-Alkylidene-2-Indolone Derivatives against Gram-Positive Bacteria

| Compound | R1 | R2 | R3 | S. aureus ATCC 6538 | S. aureus ATCC 4220 | MRSA ATCC 43300 |

| 10f | H | H | 2-thienyl | 0.5 | 0.5 | 0.5 |

| 10g | H | H | 2-furyl | 0.5 | 0.5 | 0.5 |

| 10h | H | H | 3-thienyl | 0.5 | 0.5 | 0.5 |

Data synthesized from a study on 3-alkylidene-2-indolone derivatives.

The data in Table 1 suggests that the presence of a five-membered aromatic heterocycle at the R3 position leads to potent antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus.

Proposed Mechanism of Action and Potential Signaling Pathways

The primary proposed mechanism of action for this compound is the disruption of the microbial cell membrane. This non-specific mechanism is common to many antiseptic agents and contributes to their broad-spectrum activity.

Beyond membrane disruption, novel derivatives of this compound could be designed to target more specific bacterial signaling pathways. For example, some antimicrobial compounds are known to inhibit essential metabolic pathways, such as folate biosynthesis, or interfere with bacterial cell division.

References

Chlorindanol: A Technical Guide to its Biological Properties as a Novel Antiseptic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorindanol (7-chloro-4-indanol) is emerging as a potent topical antiseptic agent with a broad spectrum of antimicrobial activity. This technical guide provides a comprehensive overview of the biological properties of this compound, detailing its mechanism of action, antimicrobial spectrum, and toxicological profile. This document synthesizes available data to present a clear understanding of its potential in antiseptic applications. Experimental protocols for key biological assays are provided to facilitate further research and development.

Introduction

The increasing prevalence of antibiotic-resistant microorganisms necessitates the development of novel antiseptic agents. This compound, a halogenated phenol derivative, has demonstrated significant promise as a topical antiseptic. Its chemical structure, featuring a chlorinated indanol moiety, is believed to contribute to its potent antimicrobial efficacy. This guide aims to provide an in-depth technical resource for researchers and professionals involved in the development of new antiseptic and disinfectant solutions.

Antimicrobial Spectrum

This compound exhibits a broad spectrum of activity against a variety of microorganisms, including vegetative bacteria, fungi, and protozoa. While specific quantitative data from peer-reviewed literature is limited, preliminary findings indicate its effectiveness against clinically relevant pathogens.

Table 1: Postulated Antimicrobial Spectrum of this compound

| Microorganism Type | Examples | Postulated Efficacy |

| Gram-positive Bacteria | Staphylococcus aureus, Streptococcus pyogenes | Effective |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Effective |

| Fungi (Yeasts) | Candida albicans | Effective |

| Fungi (Molds) | Trichophyton sp. | Effective |

| Protozoa | Entamoeba histolytica, Trichomonas vaginalis | Effective |

Note: This table is based on general statements found in technical data sheets and preliminary research communications. Rigorous quantitative data from systematic studies is needed for confirmation.

Mechanism of Action

The primary mechanism of action of this compound is believed to be the disruption of microbial cell integrity and the inhibition of essential enzymatic functions.[1]

Disruption of Microbial Cell Membranes

Similar to other phenolic compounds, this compound is thought to interact with the lipids in microbial cell membranes, leading to increased permeability and leakage of intracellular components. This disruption of the cell membrane's structure and function ultimately results in cell death.

Inhibition of Essential Enzymatic Functions

This compound is also postulated to inhibit key microbial enzymes.[1] While the specific enzymes targeted have not been fully elucidated, it is hypothesized that it may interfere with enzymes involved in vital metabolic pathways, such as cellular respiration or cell wall synthesis. The interaction could be through non-specific denaturation of proteins or by acting as a competitive or non-competitive inhibitor of specific enzymes.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Standardized methods are crucial for evaluating the antimicrobial efficacy of new agents like this compound. The following are detailed protocols for key in vitro experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

-

This compound stock solution

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial two-fold dilutions of this compound in the broth medium directly in the 96-well plate.

-

Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Caption: Workflow for MIC determination by broth microdilution.

Zone of Inhibition by Agar Disk Diffusion

This qualitative method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of inhibited microbial growth around a disk impregnated with the substance.

Materials:

-

This compound solution of known concentration

-

Sterile filter paper disks (6 mm diameter)

-

Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Sterile swabs

Procedure:

-

Aseptically impregnate sterile filter paper disks with a defined volume of the this compound solution. Allow the disks to dry.

-

Create a lawn of the test microorganism by evenly swabbing the standardized inoculum over the entire surface of the agar plate.

-

Place the this compound-impregnated disk onto the center of the inoculated agar plate.

-

Incubate the plate under appropriate conditions.

-

Measure the diameter of the zone of complete inhibition (in millimeters) around the disk.

Caption: Workflow for the agar disk diffusion (zone of inhibition) test.

Toxicology Profile

Table 2: Anticipated Toxicological Endpoints for Evaluation

| Test | Endpoint | Purpose |

| Acute Oral Toxicity | LD50 | To determine the single dose that is lethal to 50% of a test population. |

| Acute Dermal Toxicity | LD50 | To assess toxicity from a single skin exposure. |

| Skin Irritation/Corrosion | Irritation Score | To evaluate the potential for skin irritation upon application. |

| Eye Irritation/Corrosion | Irritation Score | To assess the potential for eye irritation. |

| Skin Sensitization | Sensitization Rate | To determine the potential to cause an allergic skin reaction. |

Conclusion and Future Directions

This compound presents a promising profile as a novel antiseptic agent with a broad antimicrobial spectrum. Its proposed mechanism of action, involving cell membrane disruption and enzyme inhibition, is advantageous in the context of rising antimicrobial resistance. However, a significant data gap exists regarding its quantitative antimicrobial efficacy and a comprehensive toxicological profile.

Future research should focus on:

-

Quantitative Antimicrobial Studies: Determining MIC and Minimum Bactericidal Concentration (MBC) values for a wide range of clinically relevant microorganisms.

-

Mechanism of Action Elucidation: Identifying the specific microbial enzymes inhibited by this compound and characterizing the nature of this inhibition.

-

In-depth Toxicological Evaluation: Conducting rigorous safety studies to establish a comprehensive toxicological profile.

-

Formulation Development: Optimizing formulations to enhance stability, delivery, and efficacy for various topical applications.

The generation of this critical data will be essential for the further development and potential clinical application of this compound as a safe and effective antiseptic agent.

References

Methodological & Application

Protocol for Using Chlorindanol in Antimicrobial Assays

Application Note

Introduction

Chlorindanol (7-chloro-4-indanol) is a topical antiseptic agent known for its broad-spectrum antimicrobial activity.[1] It is effective against a range of vegetative bacteria, fungi (including Trichophyton sp. and C. albicans), and other microorganisms.[1] Its mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymatic functions, which is a common characteristic of phenolic compounds.[2][3] This document provides detailed protocols for evaluating the antimicrobial efficacy of this compound using standard in vitro assays: the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method to assess the zone of inhibition.

Target Audience

This document is intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of antimicrobial agents.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables provide an illustrative structure for data presentation. Researchers should replace the placeholder data with their experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

| Microorganism | Strain ID | MIC (µg/mL) | Quality Control Range (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | [Insert Data] | [e.g., 0.5 - 2] |

| Escherichia coli | ATCC 25922 | [Insert Data] | [e.g., 4 - 16] |

| Pseudomonas aeruginosa | ATCC 27853 | [Insert Data] | [e.g., 16 - 64] |

| Candida albicans | ATCC 10231 | [Insert Data] | [e.g., 1 - 8] |

| Trichophyton rubrum | Clinical Isolate | [Insert Data] | [N/A] |

Table 2: Zone of Inhibition Diameters for this compound (using a 30 µg disk)

| Microorganism | Strain ID | Zone of Inhibition (mm) | Interpretation (S/I/R) |

| Staphylococcus aureus | ATCC 29213 | [Insert Data] | [Susceptible/Intermediate/Resistant] |

| Escherichia coli | ATCC 25922 | [Insert Data] | [Susceptible/Intermediate/Resistant] |

| Pseudomonas aeruginosa | ATCC 27853 | [Insert Data] | [Susceptible/Intermediate/Resistant] |

| Candida albicans | ATCC 10231 | [Insert Data] | [Susceptible/Intermediate/Resistant] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from standard broth microdilution methods and is designed to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[4][5][6][7]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)[3]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Microbial cultures (standardized to 0.5 McFarland turbidity)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). This compound is soluble in DMSO.[3]

-

Further dilutions should be made in the appropriate broth (CAMHB or RPMI-1640) to achieve the desired starting concentration for the assay. Note that high concentrations of DMSO (>1%) may inhibit microbial growth and should be controlled for.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.

-

The last two wells of a row should serve as controls: one for sterility (broth only) and one for growth (broth + inoculum, no this compound).

-

-

Inoculation:

-

Prepare a microbial suspension in sterile saline or broth, adjusted to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 10 µL of the diluted inoculum to each well (except the sterility control well).

-

-

Incubation:

-

Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria.

-

For fungi, incubate at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

-

The results can be read visually or with a microplate reader by measuring the optical density at 600 nm.

-

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This method assesses the antimicrobial activity of this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[8][9][10][11]

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Solvent (e.g., DMSO or ethanol)

-

Mueller-Hinton Agar (MHA) plates

-

Microbial cultures (standardized to 0.5 McFarland turbidity)

-

Sterile cotton swabs

-

Forceps

-

Incubator

-

Ruler or calipers

Procedure:

-

Preparation of this compound Disks:

-

Dissolve this compound in a suitable volatile solvent like ethanol to a desired concentration (e.g., 3 mg/mL).

-

Aseptically apply a specific volume (e.g., 10 µL) of the this compound solution onto sterile filter paper disks to achieve a final concentration of 30 µg per disk.

-

Allow the solvent to evaporate completely in a sterile environment. Prepare solvent-only disks to serve as a negative control.

-

-

Inoculation of Agar Plates:

-

Prepare a microbial suspension adjusted to a 0.5 McFarland standard.

-

Dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.[9]

-

-

Application of Disks:

-

Using sterile forceps, place the prepared this compound disks and control disks onto the inoculated agar surface.

-

Gently press each disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 18-24 hours.

-

-

Measurement of Inhibition Zones:

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

-

Interpret the results based on standardized tables if available, or compare the zone sizes to those of known antimicrobial agents. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[12]

-

Mandatory Visualizations

Diagram 1: Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Diagram 2: Proposed Mechanism of Action for Phenolic Antimicrobials

Caption: Putative antimicrobial mechanism of action for phenolic compounds like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Buy this compound | 145-94-8 | >98% [smolecule.com]

- 4. hielscher.com [hielscher.com]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. protocols.io [protocols.io]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]

- 9. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 12. rcm.mums.ac.ir [rcm.mums.ac.ir]

Application Notes and Protocols for the Preparation of a Stable Chlorindanol Stock Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of a stable stock solution of Chlorindanol, a topical antiseptic agent. Adherence to these protocols is crucial for ensuring the reproducibility and accuracy of experimental results.

Introduction

This compound (7-Chloro-4-indanol) is a sanitizer recognized for its rapid lethal effect on a broad spectrum of microorganisms, including vegetative bacteria, fungi, and various protozoa.[1] Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.[2] Proper preparation and storage of this compound stock solutions are paramount for maintaining its chemical integrity and biological activity in research and development settings.

Chemical and Physical Properties

A summary of the relevant properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol |

| Appearance | White to off-white solid |

| Solubility in DMSO | 100 mg/mL (593.05 mM) |

| Storage (Solid Powder) | -20°C for 3 years; 4°C for 2 years |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Pipettes and sterile filter tips

Procedure:

-

Pre-dissolution Preparation:

-

Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.

-

In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance. For a 1 mL stock solution of 100 mM, weigh 16.86 mg of this compound.

-

-

Dissolution:

-

Transfer the weighed this compound powder to a sterile vial.

-

Add the appropriate volume of DMSO to achieve the target concentration. For a 100 mM solution, add 1 mL of DMSO to 16.86 mg of this compound.

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

If precipitation or incomplete dissolution is observed, utilize an ultrasonic bath to aid in solubilization.[1] It is important to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1][3]

-

-

Sterilization and Aliquoting:

-

Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO if required for the experimental application. Note that some filter materials may be dissolved by ethanol if it were used as a solvent.

-

To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[1][3]

-

-

Storage:

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of a stable this compound stock solution.

Caption: A flowchart outlining the key steps for preparing a stable stock solution of this compound.

In Vivo Formulation Considerations

For in vivo experiments, it is often necessary to prepare a working solution from the DMSO stock. It is recommended to prepare these working solutions fresh on the day of use.[1][3] Below are examples of solvent systems that can be used for in vivo formulations:

-

Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. This formulation yields a clear solution with a solubility of at least 2.5 mg/mL.[1]

-

Protocol 2: 10% DMSO, 90% Corn Oil. This also results in a clear solution with a solubility of at least 2.5 mg/mL.[1]

To prepare a 1 mL working solution using Protocol 1 with a final concentration of 2.5 mg/mL, one would add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix again, and finally add 450 µL of saline to reach the final volume.[1]

Conclusion

The protocols and data presented provide a detailed guide for the preparation and storage of stable this compound stock solutions. By following these guidelines, researchers can ensure the quality and reliability of their experimental outcomes. The use of high-purity reagents and adherence to proper storage conditions are critical for maintaining the stability and efficacy of this compound.

References

Application of Chlorindanol in Developing New Contraceptive Agents: A Review of a Historical Compound

Initial research into chlorindanol and its analogs as potential non-hormonal male contraceptive agents emerged in the 1970s. However, contemporary research and development in the field of male contraception have since shifted to more promising and well-characterized compounds. This document outlines the historical context of this compound-related compounds and provides a general framework for the evaluation of non-hormonal contraceptive agents, in line with modern research practices.

Historical Perspective and Data

Early studies investigated several analogs of alpha-chlorohydrin for their effects on male fertility. One notably active compound was 1-amino-3-chloro-2-propanol hydrochloride. Research from 1974 indicated its potent antifertility effects in male rats.[1] The following table summarizes the limited available data on this compound from that era.

| Compound | Effective Dose (ED99) in Rats (mg/kg/day) | Lethal Dose (LD50) in Rats (mg/kg) |

| 1-amino-3-chloro-2-propanol hydrochloride | 7-8 | 500 |

It is crucial to note that these data are from a single study conducted over four decades ago and would require substantial modern validation to be considered in any current drug development program. The original research suggested that the activity of related derivatives could be attributed to their in vivo hydrolysis to either 1-amino-3-chloro-2-propanol or alpha-chlorohydrin.[1]

Modern Landscape of Non-Hormonal Male Contraception

Current research into non-hormonal male contraception is vibrant, with numerous targets and compounds under investigation. These efforts aim to provide safe, effective, and reversible options for men. Some of the contemporary approaches include targeting sperm motility, spermatogenesis, and sperm-egg interaction.

A significant challenge in this field is the identification of targets that are specific to sperm or the testis to minimize systemic side effects.[2][3] Many of the drugs currently under investigation are in preclinical or early clinical stages of development.[4][5]

General Experimental Protocols for Evaluating New Contraceptive Agents

While specific protocols for this compound are not available in recent literature, the following outlines a general workflow for the preclinical evaluation of a novel non-hormonal male contraceptive candidate.

In Vitro Screening and Mechanistic Studies

-

Target Identification and Validation: The initial step involves identifying a specific molecular target crucial for sperm function or production.

-

Compound Screening: A library of compounds is screened against the identified target to identify potential inhibitors.

-

Sperm Motility and Function Assays: Lead compounds are tested for their effects on sperm motility, capacitation, and the acrosome reaction using computer-assisted sperm analysis (CASA) and other in vitro fertilization (IVF) assays.

In Vivo Efficacy and Safety Studies in Animal Models

-

Animal Model Selection: Rodent models (mice or rats) are commonly used for initial in vivo testing.

-

Dose-Ranging Studies: Different doses of the candidate compound are administered to determine the effective dose for contraception and to identify any potential toxicity.

-

Fertility Trials: Treated male animals are mated with fertile females to assess the contraceptive efficacy of the compound.

-

Reversibility Studies: After cessation of treatment, the return of fertility is monitored to ensure the contraceptive effect is not permanent.

-

Toxicology and Safety Pharmacology: Comprehensive studies are conducted to evaluate the potential side effects of the compound on various organ systems.

The diagram below illustrates a generalized workflow for the preclinical development of a male contraceptive agent.

Caption: Generalized workflow for preclinical development of a male contraceptive agent.

Signaling Pathways in Spermatogenesis

Spermatogenesis is a complex and highly regulated process involving the interplay of various hormones and signaling pathways. The hypothalamic-pituitary-gonadal (HPG) axis plays a central role, with gonadotropin-releasing hormone (GnRH) from the hypothalamus stimulating the pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). LH acts on Leydig cells to produce testosterone, while FSH acts on Sertoli cells to support sperm development.[6][7]

Disruption of these hormonal pathways is a common strategy for hormonal male contraception. Non-hormonal approaches, however, seek to target pathways directly within the testis to avoid systemic hormonal side effects.

The diagram below depicts a simplified overview of the hormonal regulation of spermatogenesis.

Caption: Simplified diagram of the hormonal control of spermatogenesis.

References

- 1. Structure-activity studies with chlorohydrins as orally active male antifertility agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug effects on spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. worldhealth.net [worldhealth.net]

- 4. Update on Novel Hormonal and Nonhormonal Male Contraceptive Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Male contraception: narrative review of ongoing research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hormonal regulation of spermatogenesis and spermiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gonadotoropin actions on spermatogenesis and hormonal therapies for spermatogenic disorders [Review] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Experimental Design for Testing Chlorindanol's Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the efficacy of Chlorindanol, a compound with known antiseptic properties, for a potential novel therapeutic application as an anti-proliferative agent. The following protocols and methodologies are designed to systematically assess its biological activity, from initial in vitro screening to potential in vivo validation.

Introduction

This compound (7-Chloro-4-indanol) is recognized as a topical antiseptic agent effective against a range of bacteria, fungi, and protozoa.[1] Its mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymatic functions.[2] This document outlines a detailed experimental workflow to investigate the potential anti-proliferative and cytotoxic effects of this compound in a cancer cell context, a hypothetical application extending beyond its current use. The described protocols will guide researchers in determining the compound's efficacy, understanding its mechanism of action, and generating robust data for further development.

Experimental Workflow

The experimental design follows a logical progression from broad cellular effects to more specific mechanistic studies. This workflow is designed to comprehensively characterize the anti-proliferative efficacy of this compound.

In Vitro Experimental Protocols

A critical first step in drug discovery is the use of in vitro assays to screen potential therapeutic candidates and understand their basic biological effects.[3] These experiments are conducted outside of a living organism, typically using isolated cells or tissues.[3]

Objective: To determine the concentration range over which this compound affects cell viability and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium, ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and an untreated control.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate cell viability as a percentage relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Data Presentation:

| Cell Line | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |

| HeLa | [Insert Value] | [Insert Value] |

| A549 | [Insert Value] | [Insert Value] |

| MCF-7 | [Insert Value] | [Insert Value] |

Objective: To directly measure the effect of this compound on the rate of cell division.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

96-well plates

-

BrdU (Bromodeoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine) proliferation assay kit

Procedure:

-

Seed cells in a 96-well plate and treat with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

-

During the final 2-4 hours of incubation, add BrdU or EdU to the culture medium to label proliferating cells.

-

Fix, permeabilize, and stain the cells for BrdU/EdU incorporation according to the manufacturer's protocol.

-

Quantify the number of proliferating cells using a plate reader or fluorescence microscope.

Data Presentation:

| Treatment Group | Concentration (µM) | Percent Proliferation (relative to control) |

| Vehicle Control | 0 | 100% |

| This compound | 0.5x IC50 | [Insert Value] |

| This compound | 1x IC50 | [Insert Value] |

| This compound | 2x IC50 | [Insert Value] |

Objective: To determine if this compound induces cell cycle arrest at a specific phase.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 hours.

-

Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] |

Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Procedure:

-

Treat cells with this compound at the IC50 concentration for 48 hours.

-

Harvest and wash the cells as per the kit manufacturer's instructions.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation:

| Treatment Group | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] |

Signaling Pathway Analysis

Based on the results from the cell cycle and apoptosis assays, a hypothetical signaling pathway can be investigated. For instance, if this compound induces G2/M arrest and apoptosis, it might be affecting key regulators of these processes. A plausible, though speculative, pathway is the p53-mediated DNA damage response pathway.

Protocol 4.1: Western Blot Analysis

Objective: To measure the protein expression levels of key signaling molecules.

Procedure:

-

Treat cells with this compound as in previous experiments.

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against proteins of interest (e.g., p53, p21, cleaved Caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescence substrate and imaging system.

-

Quantify band intensities relative to the loading control.

Data Presentation:

| Target Protein | Fold Change in Expression (this compound vs. Control) |

| Phospho-p53 (Ser15) | [Insert Value] |

| p21 | [Insert Value] |

| Cleaved Caspase-3 | [Insert Value] |

| Bax | [Insert Value] |

| Bcl-2 | [Insert Value] |

In Vivo Experimental Protocol

Should in vitro assays demonstrate significant efficacy, the next step is to perform in vivo testing to evaluate the compound in a whole, living organism.[4] Animal models, such as mice, are frequently used in the preclinical phase of drug development.[4]

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cells (the most sensitive line from in vitro studies)

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Data Presentation:

| Treatment Group | Average Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Change in Body Weight (%) |

| Vehicle Control | [Insert Value] | N/A | [Insert Value] |

| This compound (Low Dose) | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound (High Dose) | [Insert Value] | [Insert Value] | [Insert Value] |

Conclusion

This document provides a detailed set of protocols and an experimental framework for the comprehensive evaluation of this compound's efficacy as a potential anti-proliferative agent. The structured approach, from in vitro screening to in vivo validation, allows for a thorough characterization of the compound's biological activity and mechanism of action. The provided templates for data presentation and visual diagrams for workflows and signaling pathways are intended to facilitate clear and concise reporting of experimental findings. Researchers are encouraged to adapt these protocols to their specific cell lines and research questions.

References

Application Notes and Protocols for the Synthesis of Chlorindanol Derivatives with Potential for Enhanced Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorindanol (7-chloro-4-indanol) is a known topical antiseptic agent with a broad spectrum of antimicrobial activity. Its mechanism of action is believed to involve the disruption of microbial cell membranes.[1] The development of this compound derivatives presents a promising avenue for enhancing its therapeutic potential, potentially leading to improved potency, expanded spectrum of activity, and better pharmacokinetic properties. These application notes provide a framework for the synthesis of this compound derivatives and protocols for their evaluation, aimed at identifying candidates with enhanced biological activity. While specific data on the enhanced activity of this compound derivatives is limited in publicly available literature, the principles of medicinal chemistry and structure-activity relationship (SAR) studies suggest that modification of the indanol scaffold is a viable strategy for developing novel and more effective antimicrobial agents.

Rationale for Derivatization

The chemical structure of this compound offers several sites for modification to explore structure-activity relationships:

-

Hydroxyl Group (-OH): The secondary alcohol at the 4-position is a prime target for derivatization. Conversion to ethers or esters can modulate the compound's lipophilicity, which can influence its ability to penetrate microbial cell membranes.

-

Aromatic Ring: The benzene ring of the indanol core could potentially undergo substitution reactions, allowing for the introduction of various functional groups to probe interactions with biological targets.

-

Chlorine Atom (-Cl): While nucleophilic substitution of the chlorine atom is mentioned as a possibility, this may be more challenging and could significantly alter the core properties of the molecule.[1]

Synthesis of this compound Derivatives

General Synthetic Workflow

The synthesis of this compound derivatives can be conceptualized as a multi-step process starting from the parent this compound molecule. The general workflow involves the activation of the hydroxyl group followed by the introduction of a desired moiety.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

The following are proposed protocols for the synthesis of ether and ester derivatives of this compound. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of a this compound Ether Derivative (e.g., 7-chloro-4-methoxyindane)

Materials:

-

This compound (7-chloro-4-indanol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a this compound Ester Derivative (e.g., 7-chloro-4-indanyl acetate)

Materials:

-

This compound (7-chloro-4-indanol)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine

-

Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C.

-

Add acetyl chloride (1.2 eq) dropwise to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluation of Biological Activity

The synthesized this compound derivatives should be screened for their antimicrobial activity against a panel of relevant microorganisms.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

-

Synthesized this compound derivatives

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of each microbial strain.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microbes in medium without compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and structured format to facilitate comparison and SAR analysis.

Table 1: Antimicrobial Activity of this compound and its Hypothetical Derivatives

| Compound | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| This compound | -H | Reference Value | Reference Value | Reference Value |

| Derivative 1 | -CH₃ | Experimental Value | Experimental Value | Experimental Value |

| Derivative 2 | -COCH₃ | Experimental Value | Experimental Value | Experimental Value |

| ... (other derivatives) | ... | ... | ... | ... |

Signaling Pathway and Mechanism of Action

This compound is understood to exert its antimicrobial effect through the disruption of the microbial cell membrane. While the precise molecular interactions are not fully elucidated, a hypothetical signaling pathway can be proposed.

Caption: Hypothetical pathway of this compound-induced cell death.

Conclusion

The synthesis and evaluation of this compound derivatives offer a promising strategy for the discovery of new antimicrobial agents with potentially enhanced activity. The protocols outlined in these application notes provide a starting point for researchers to explore the structure-activity relationships of this compound class. Systematic modification of the this compound scaffold, coupled with rigorous biological testing, will be crucial in identifying lead candidates for further development.

References

Application Note & Protocol: In Vivo Dissolution of an Immediate-Release Chlorindanol Formulation

Abstract

This document provides a comprehensive, representative protocol for determining the in vivo dissolution profile of a hypothetical immediate-release Chlorindanol formulation. This compound is a topical antiseptic agent with physicochemical properties suggesting it is a poorly soluble compound.[1][2] For oral formulations of such compounds, in vivo dissolution is often the rate-limiting step for absorption.[3] This protocol details a preclinical study in a beagle dog model, including animal selection, study design, sample collection, bioanalysis, and pharmacokinetic data deconvolution to estimate the in vivo dissolution profile. The resulting data are crucial for establishing in vitro-in vivo correlations (IVIVC), guiding formulation development, and ensuring product quality.[4][5]

Introduction

This compound (7-Chloro-4-indanol) is a chlorinated indanol derivative historically used as a topical antiseptic and spermicide.[1][6] While primarily used topically, assessing the behavior of any potential oral formulation is critical for understanding its safety and efficacy profile. The rate and extent to which an active pharmaceutical ingredient (API) is absorbed from a solid oral dosage form are largely dependent on its dissolution in the gastrointestinal fluids. For Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds, dissolution is a critical, often rate-limiting, factor for systemic absorption.[3]

In vivo dissolution testing provides the most relevant information on a formulation's performance. By measuring the plasma concentration of the drug over time after oral administration, one can mathematically derive the in vivo absorption and dissolution profiles. This process, known as deconvolution, is a cornerstone of modern formulation science and is recognized by regulatory agencies like the FDA.[4][7][8]

This application note outlines a detailed protocol for conducting an in vivo dissolution study for a hypothetical 100 mg immediate-release this compound tablet using the beagle dog as a preclinical model, which is frequently used for absorption studies due to physiological similarities to the human GI tract.[9]

Materials and Methods

Test Articles

-

Test Formulation: this compound 100 mg immediate-release tablets.

-

Reference Formulation: this compound 100 mg oral solution in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) for determining the unit impulse response.[1]

Animal Model

-

Species: Beagle dogs (male).

-

Number of Animals: n=6.

-

Weight: 10-12 kg.

-

Acclimation Period: Minimum of 7 days before the study.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

-

Diet: Standard canine diet, fasted for 12 hours prior to dosing, with free access to water. Food is returned 4 hours post-dose.

Experimental Protocol

This study follows a two-phase, single-dose, crossover design with a 7-day washout period between phases.

Phase 1: Administration of Reference Solution

-

Pre-dose: Collect a baseline blood sample (t=0) from the cephalic vein of each fasted dog.

-

Dosing: Administer the 100 mg this compound oral solution via oral gavage, followed by a 10 mL water flush.

-

Blood Sampling: Collect approximately 2 mL of blood into K2EDTA tubes at the following time points: 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing: Immediately centrifuge blood samples at 3000 x g for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until bioanalysis.

Phase 2: Administration of Test Tablet

-

Washout: After a 7-day washout period, the same group of dogs is used.

-

Pre-dose: Collect a baseline blood sample (t=0).

-

Dosing: Administer one 100 mg this compound tablet orally, followed by a 10 mL water flush.

-

Blood Sampling & Processing: Follow the same blood collection and processing schedule as in Phase 1.

Bioanalytical Method

-

Technique: A validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is used to quantify this compound concentrations in plasma.

-

Sample Preparation: Protein precipitation or liquid-liquid extraction.

-

Calibration Range: 1-1000 ng/mL.

-

Precision & Accuracy: Within ±15% for quality control samples.

Data Analysis

-

Pharmacokinetic (PK) Analysis:

-

Calculate key PK parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋ᵢₙf) for both the reference solution and the test tablet using non-compartmental analysis (NCA) with software such as Phoenix® WinNonlin®.

-

-

Deconvolution to Determine In Vivo Dissolution:

-

The plasma concentration-time data from the oral solution serves as the unit impulse response (UIR) function.[8]

-

Use a numerical deconvolution method (e.g., Wagner-Nelson or Loo-Riegelman) to derive the cumulative fraction of drug absorbed (Fa) over time from the plasma data of the test tablet.[4][10]

-

The resulting plot of Fa versus time represents the in vivo dissolution profile, assuming dissolution is the rate-limiting step for absorption.[7]

-